molecular formula C18H17N3O2S B6578881 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- CAS No. 1173246-92-8

2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-

Cat. No.: B6578881
CAS No.: 1173246-92-8
M. Wt: 339.4 g/mol
InChI Key: VKOKARDJAXYYSR-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- is a complex organic compound that features a pyrrolidinone ring, an oxadiazole ring, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- typically involves multi-step organic reactions. The preparation starts with the formation of the pyrrolidinone ring, followed by the introduction of the oxadiazole ring and the thienylmethyl group. Common reagents used in these reactions include amines, carboxylic acids, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of solid catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers explore its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring, used in various industrial applications.

    4-Methylphenyl-1,2,4-oxadiazole: A compound with an oxadiazole ring, studied for its biological activity.

    Thienylmethyl derivatives: Compounds with a thienylmethyl group, used in organic synthesis and materials science.

Uniqueness

2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications and applications in various fields.

This detailed article provides a comprehensive overview of 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-4-6-13(7-5-12)18-19-17(20-23-18)14-9-16(22)21(10-14)11-15-3-2-8-24-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOKARDJAXYYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135460
Record name 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173246-92-8
Record name 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173246-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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